2-Fluoro-4-iodo-6-methoxybenzaldehyde

Catalog No.
S2902294
CAS No.
2090466-20-7
M.F
C8H6FIO2
M. Wt
280.037
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-iodo-6-methoxybenzaldehyde

CAS Number

2090466-20-7

Product Name

2-Fluoro-4-iodo-6-methoxybenzaldehyde

IUPAC Name

2-fluoro-4-iodo-6-methoxybenzaldehyde

Molecular Formula

C8H6FIO2

Molecular Weight

280.037

InChI

InChI=1S/C8H6FIO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3

InChI Key

SRKLWQVRRXSUHP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)I)F)C=O

solubility

not available

2-Fluoro-4-iodo-6-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of fluorine, iodine, and methoxy substituents on a benzaldehyde core. Its molecular formula is C8H6FIO2C_8H_6FIO_2. This compound is significant in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties. The presence of both electron-withdrawing fluorine and iodine atoms, along with the electron-donating methoxy group, enhances its electrophilic character, making it a valuable intermediate in various

There is no information regarding the potential biological activity or mechanism of action for this specific compound.

  • Potential for skin and eye irritation
  • Possible respiratory tract irritation upon inhalation
  • Iodoaromatic compounds can be light-sensitive and may decompose upon exposure to UV light.

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution, allowing for the formation of diverse derivatives.
  • Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide).
  • Oxidation: Potassium permanganate in aqueous or acidic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

  • Substitution: Various 2-Fluoro-4-substituted-6-methoxybenzaldehyde derivatives.
  • Oxidation: 2-Fluoro-4-iodo-6-methoxybenzoic acid.
  • Reduction: 2-Fluoro-4-iodo-6-methoxybenzyl alcohol.

The synthesis of 2-Fluoro-4-iodo-6-methoxybenzaldehyde typically involves the iodination of 2-Fluoro-4-methoxybenzaldehyde. A common method includes:

  • Iodination Reaction: Using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.
  • Optimization for Yield: Adjusting reaction conditions (temperature, solvent, time) to maximize yield and purity for industrial applications.

2-Fluoro-4-iodo-6-methoxybenzaldehyde finds applications in various fields:

  • Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biochemical Research: Used as a probe in enzyme-catalyzed reactions and biochemical assays.
  • Medicinal Chemistry: Potentially useful in developing novel therapeutic agents due to its reactive functional groups.
  • Industrial Chemistry: Employed in producing specialty chemicals and materials .

Several compounds share structural similarities with 2-Fluoro-4-iodo-6-methoxybenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
2-Fluoro-4-methoxybenzaldehydeLacks iodine; less reactiveSimpler structure without heavy halogens
2-Fluoro-6-methoxybenzaldehydeDifferent substitution pattern; lacks iodineVariation in substitution affects reactivity
4-Iodo-2-methoxybenzaldehydeLacks fluorine; different position of substituentsDifferent halogen presence alters properties
2-Fluoro-6-iodobenzaldehydeSimilar halogen presence but different substitutionComparison highlights effects of substituent position
3-Bromo-5-fluoro-2-methoxybenzaldehydeDifferent halogen; variation in reactivityUnique combination of bromine and fluorine

Uniqueness

The unique combination of both fluorine and iodine atoms in 2-Fluoro-4-iodo-6-methoxybenzaldehyde provides distinct reactivity compared to similar compounds. This makes it a versatile intermediate for organic synthesis and valuable for various research applications. The interplay between electron-withdrawing and electron-donating groups enhances its potential utility in multiple chemical transformations .

XLogP3

2.1

Dates

Last modified: 04-14-2024

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